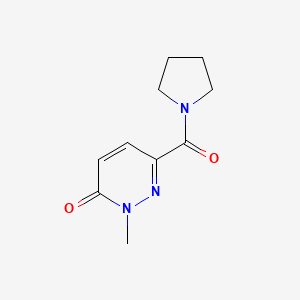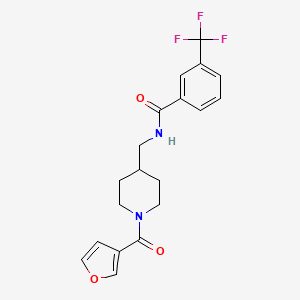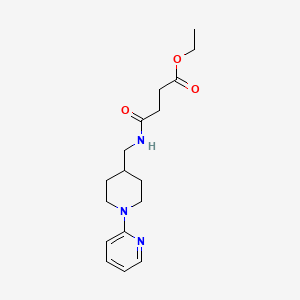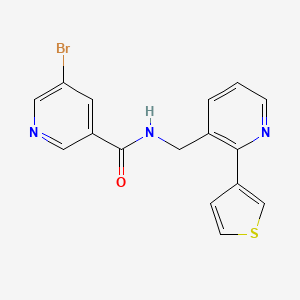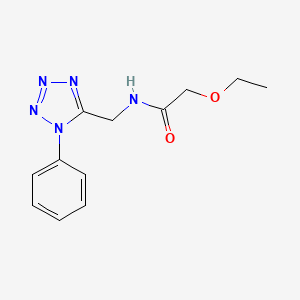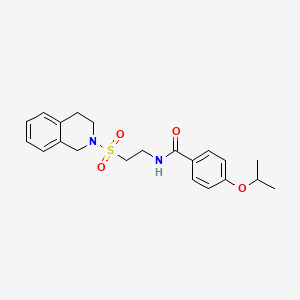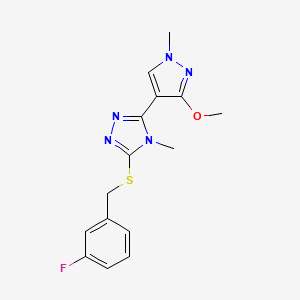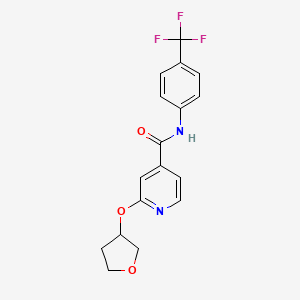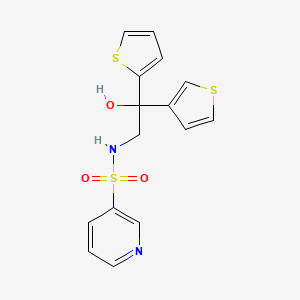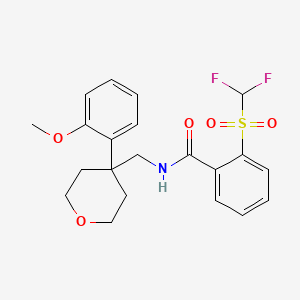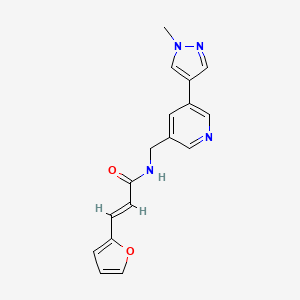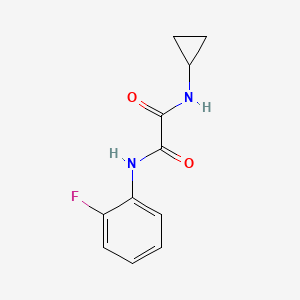
N-cyclopropyl-N'-(2-fluorophenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane and fluorophenyl-containing compounds can be complex, involving multiple steps and reactions. For example, cyclopropanes have been synthesized through reactions involving nucleophilic substitution and ester hydrolysis, as demonstrated by Zhou et al. (2021), who established a high-yield synthetic method for a related compound via a multi-step process from commercially available precursors (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by their cyclopropane ring's conformation and the spatial arrangement of substituents, which can significantly influence the compound's properties. Studies such as those by Ries and Bernal (1985) provide detailed X-ray diffraction analyses, revealing the orthorhombic crystal structure and specific dihedral angles in similar compounds (Ries & Bernal, 1985).
Chemical Reactions and Properties
Cyclopropane compounds engage in various chemical reactions, including ring-opening and cycloaddition reactions. For instance, Walborsky and Powers (1981) described the electron transfer reactions of cyclopropane with lithium metal, leading to ring-opened products, highlighting the reactivity of such structures (Walborsky & Powers, 1981).
Physical Properties Analysis
The physical properties of cyclopropane and fluorophenyl derivatives, such as melting points, boiling points, and solubilities, are crucial for their practical applications. These properties are often determined experimentally and can be influenced by molecular structure and substituents.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding how such compounds can be used in further chemical reactions or in potential applications. Cyclopropane derivatives, for instance, have been explored for their potential as building blocks in organic synthesis due to their unique reactivity patterns.
- Zhou et al. (2021) discussed a synthetic method for a related compound, emphasizing the importance of nucleophilic substitution and ester hydrolysis in the synthesis process (Zhou et al., 2021).
- The work of Walborsky and Powers (1981) on electron transfer reactions from lithium metal to cyclopropane derivatives provides insights into their chemical reactivity (Walborsky & Powers, 1981).
- Ries and Bernal (1985) offer a comprehensive molecular structure analysis through X-ray diffraction methods, highlighting the orthorhombic structure and specific dihedral angles of cyclopropane derivatives (Ries & Bernal, 1985).
Wissenschaftliche Forschungsanwendungen
Biotransformation and Pharmacokinetics
- Prasugrel Metabolism: The compound is involved in the biotransformation of prasugrel, an antiplatelet agent. The metabolism includes rapid deesterification and cytochrome P450-mediated formation of active metabolites, highlighting its role in pharmacokinetics and drug interactions (Rehmel et al., 2006).
Agricultural and Environmental Chemistry
- Selective Herbicide in Grain Sorghum: It is used as a selective herbicide, with evaluations showing strong correlation with whole-plant phytotoxicity following postemergence application, underscoring its significance in agricultural chemistry (Gardner et al., 1985).
Medicinal Chemistry and Drug Design
- Potent Muscle Relaxant: A derivative of this compound showed potent muscle relaxant, anti-inflammatory, and analgesic activities, indicating its potential in developing new therapeutic agents (Musso et al., 2003).
- Antioxidant and Antibacterial Agents: Derivatives synthesized for antioxidant activity showed higher efficacy using certain methods and moderate to low antibacterial activity against tested strains, suggesting their potential in treating oxidative stress-related disorders and bacterial infections (Ghanbari Pirbasti et al., 2016).
- Antimycobacterial Activity: Novel hybrid heterocycles containing this compound demonstrated moderate to good antimycobacterial activity, indicating its role in developing treatments for tuberculosis (Ponnuchamy et al., 2014).
Bioimaging Applications
- Trisaminocyclopropenium Cations for Bioimaging: A class of trisaminocyclopropenium fluorophores, related to the compound, was synthesized for bioimaging, demonstrating high quantum yield and suitability for DNA visualization in cell cultures (Guest et al., 2020).
Chemical Synthesis and Material Science
- Insecticidal Activities: Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles demonstrated significant insecticidal activities, suggesting their utility in developing new insecticides (Shi et al., 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopropyl-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-8-3-1-2-4-9(8)14-11(16)10(15)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRYSZUYNNZEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

